molecular formula C9H11N3 B1652933 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine CAS No. 1638767-66-4

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

Cat. No.: B1652933
CAS No.: 1638767-66-4
M. Wt: 161.20
InChI Key: IXBMYFZVSFJYIG-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine is a chemical compound with the molecular formula C9H11N3 . It belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of heterocyclic compounds, which are privileged scaffolds in pharmaceutical and agrochemical research due to their ability to mimic purine bases. This specific amine-functionalized, methyl-substituted derivative is designed as a versatile building block for drug discovery . The primary value of this compound lies in its molecular structure. The 7-azaindole core provides a rigid, planar framework that can engage in key hydrogen-bonding interactions with biological targets. The presence of a primary amine group on the pyridine ring and a methyl group on the pyrrole ring makes it a valuable intermediate for further synthetic elaboration. Researchers can utilize this compound in various coupling reactions, such as amide bond formation or nucleophilic substitution, to create diverse compound libraries for screening against therapeutic targets. Its potential applications include serving as a precursor in the synthesis of kinase inhibitors, where the 7-azaindole scaffold is commonly found, and other small molecule therapeutics. This product is sold for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. The product is for use by trained chemists and biologists in a laboratory setting only. It is not for human consumption or personal use.

Properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-5-12-9-8(6)7(4-10)2-3-11-9/h2-3,5H,4,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBMYFZVSFJYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227995
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-66-4
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1H-Pyrrolo[2,3-b]pyridine (Azaindole)

The parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), serves as a common starting material. Commercial availability (e.g., CAS 1638768-47-4) or synthesis via cyclization reactions (e.g., Cadogan-Sundberg cyclization) provides access to this scaffold.

Regioselective Methylation at Position 3

Methylation at position 3 is achieved using sodium hydride (NaH) and methyl iodide (MeI) in anhydrous dimethylformamide (DMF) at 0–25°C. This method, adapted from the synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine, proceeds via deprotonation of the pyrrole nitrogen followed by electrophilic attack at the adjacent carbon (position 3).

Reaction Conditions

  • Substrate : 1H-pyrrolo[2,3-b]pyridine
  • Reagents : NaH (2.2 equiv.), MeI (1.5 equiv.)
  • Solvent : DMF, 0°C → rt, 12 h
  • Yield : 68–75%

Method 2: Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination

Halogenation and Protecting Group Strategies

Starting with 4-bromo-1H-pyrrolo[2,3-b]pyridine, the pyrrole nitrogen is protected with a trimethylsilylethoxymethyl (SEM) group to prevent unwanted side reactions during cross-coupling.

Protection Protocol :

  • Reagents : SEM-Cl (1.2 equiv.), NaH (1.5 equiv.), THF, 0°C → rt, 6 h
  • Yield : 85–90%

Suzuki-Miyaura Coupling for Methyl Group Installation

A regioselective Suzuki coupling with methylboronic acid at position 3 is performed using Pd2(dba)3/XPhos as the catalyst system.

Reaction Conditions :

  • Substrate : SEM-protected 4-bromo-pyrrolopyridine
  • Catalyst : Pd2(dba)3 (5 mol%), XPhos (10 mol%)
  • Base : K3PO4 (3.0 equiv.), toluene/H2O (4:1), 100°C, 24 h
  • Yield : 70–75%

Buchwald-Hartwig Amination at Position 4

The 4-bromo intermediate undergoes amination with benzophenone imine followed by acidic hydrolysis to yield the methanamine group.

Amination Protocol :

  • Reagents : Benzophenone imine (1.5 equiv.), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), Cs2CO3 (2.0 equiv.), dioxane, 100°C, 18 h
  • Hydrolysis : 6 M HCl, reflux, 4 h
  • Overall Yield : 50–55%

Method 3: Reductive Amination of a 4-Formyl Intermediate

Vilsmeier-Haack Formylation

Position 4 is formylated using POCl3 and DMF under Vilsmeier-Haack conditions.

Conditions :

  • Reagents : POCl3 (3.0 equiv.), DMF (5.0 equiv.), 0°C → 80°C, 8 h
  • Yield : 65–70%

Reductive Amination

The formyl group is converted to methanamine via reductive amination with ammonium acetate and NaBH3CN.

Optimized Parameters :

  • Solvent : MeOH, rt, 12 h
  • Yield : 60–65%

Comparative Analysis of Synthetic Routes

Method Key Steps Total Yield Advantages Limitations
Sequential Functionalization Methylation → Formylation → Reductive Amination 35–40% Minimal protecting groups required Low yield in reductive amination step
Suzuki/Buchwald SEM protection → Suzuki → Buchwald 30–35% High regioselectivity Multi-step protection/deprotection
Reductive Amination Formylation → Reductive Amination 25–30% Simplicity Competing over-reduction to -CH2OH

Challenges and Optimization Strategies

Protecting Group Management

The SEM group, while effective in preventing side reactions, introduces complexity during deprotection. Trifluoroacetic acid (TFA)-mediated cleavage often generates formaldehyde, leading to tricyclic byproducts (e.g., eight-membered azaindoles). Alternatives like benzyl or tert-butoxycarbonyl (Boc) groups may mitigate this issue.

Regioselectivity in Cross-Coupling

Pd2(dba)3/XPhos systems outperform Pd(OAc)2 in minimizing diarylation byproducts during Suzuki reactions. Microwave-assisted coupling (100°C, 1 h) further enhances selectivity.

Purification of Polar Amines

Chromatographic separation of the hydrophilic methanamine derivative remains challenging. Ion-exchange resins or derivatization (e.g., Boc protection) improve isolation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine (-CH2NH2) group undergoes nucleophilic substitution under mild alkaline conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, DMF, NaH (0°C → RT)N-Methylated derivative68–72%
AcylationAcetyl chloride, pyridine (0°C, 2 hr)Acetamide analog85%
SulfonylationTosyl chloride, Et3N, CH2Cl2 (RT)Tosyl-protected intermediate78%

These reactions are critical for modifying solubility and bioavailability in drug development contexts .

Condensation Reactions

The primary amine participates in Schiff base formation with carbonyl compounds:

Example Protocol :

  • Reactants : m-Dimethoxybenzaldehyde (1.1 eq)

  • Conditions : Methanol, KOH (5 eq), 50°C, 5 hr

  • Product : Imine derivative (λmax = 320 nm)

  • Yield : 63%

This reaction is pH-sensitive, with optimal performance at pH 9–10 .

Suzuki-Miyaura Cross-Coupling

The pyrrolopyridine core enables palladium-catalyzed arylations:

Boronic AcidCatalyst SystemTemperatureTimeYieldReference
4-Fluorophenylboronic acidPd(PPh3)4, K2CO3, DME/H2O80°C12 hr55%
3-Pyridylboronic acidPdCl2(dppf), Cs2CO3, dioxane100°C18 hr48%

Buchwald-Hartwig Amination

The amine group facilitates C–N bond formation with aryl halides:

Aryl HalideLigandBaseYieldReference
4-BromotolueneXantPhosKOtBu71%
2-ChloroquinolineBINAPCs2CO366%

Cyclization Reactions

Under acidic conditions, intramolecular cyclization generates polycyclic frameworks:

Protocol :

  • Conditions : POCl3, reflux (110°C), 8 hr

  • Product : Tricyclic quinazoline analog

  • Yield : 58%

  • Mechanism : Phosphoryl chloride-mediated dehydration followed by ring closure .

Biological Alkylation in Enzyme Inhibition

In enzymatic environments, the compound acts as an electrophile toward cysteine residues in FGFR kinases:

Target EnzymeIC50 (nM)Binding ModeReference
FGFR17Covalent bond with Cys488
FGFR29Covalent bond with Cys492

This irreversible inhibition underpins its anticancer potential .

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

ConditionHalf-LifeDegradation PathwayReference
pH 7.4 buffer24 hrSlow oxidation of pyrrole ring
Human liver microsomes1.8 hrN-Demethylation via CYP3A4

Scientific Research Applications

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in various cancers. By binding to the receptor, the compound can prevent the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Pharmacological Target Key References
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine 3-CH₃, 4-CH₂NH₂ C₉H₁₁N₃ 161.21 ROCK inhibitors
{3-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine 3-Cl, 4-CH₂NH₂ C₈H₈ClN₃ 181.62 Not explicitly reported
{3-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine 3-F, 4-CH₂NH₂ C₈H₈FN₃ 165.17 Not explicitly reported
1H-Pyrrolo[2,3-b]pyridine-4-methanamine Unsubstituted, 4-CH₂NH₂ C₈H₉N₃ 147.18 Synthesis intermediate
OXA-06 hydrochloride 4-phenyl, fluorobenzyl C₂₁H₂₀Cl₂FN₃ 404.31 ROCK inhibitor

Key Observations:

Substituent Effects: 3-Methyl: Enhances lipophilicity and metabolic stability, critical for ROCK inhibition . Unsubstituted Core: Primarily used as a synthetic precursor, e.g., for fluoronicotinic acid derivatives .

Complex Derivatives :

  • OXA-06 hydrochloride : Incorporates a fluorobenzyl group and phenyl ring, expanding steric bulk and improving ROCK inhibitory potency (IC₅₀ < 100 nM) .

Pharmacological Targets and Selectivity

  • ROCK Inhibitors : The 3-methyl derivative is a key intermediate in selective ROCK inhibitors (e.g., Schirok et al., 2008), where methylation at position 3 reduces off-target effects compared to bulkier substituents .
  • Aurora Kinase Inhibitors : Derivatives like N,N-dimethyl-1-(3-(4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine demonstrate multi-kinase inhibition, highlighting scaffold versatility .

ROCK Inhibition

  • Schirok et al. (2008) : Azaindole-based inhibitors with 3-methyl substitution showed >100-fold selectivity for ROCK over protein kinase A (PKA), attributed to optimal steric fit in the ATP-binding pocket .
  • OXA-06: Exhibits ATP-competitive ROCK inhibition with nanomolar efficacy, advancing to preclinical studies for hypertension and glaucoma .

Biological Activity

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine, with the CAS number 1638767-66-4, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C9H11N3
  • Molecular Weight : 161.21 g/mol
  • IUPAC Name : this compound
  • Synonyms : {3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's structural features allow it to interact effectively with these receptors:

  • FGFR Inhibition : In vitro studies have shown that certain derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range (e.g., 7 nM for FGFR1) . This inhibition leads to decreased proliferation and increased apoptosis in cancer cell lines.
  • Anticancer Activity : The compound has been demonstrated to inhibit the migration and invasion of breast cancer cells (4T1 cell line), suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Cell Line
FGFR InhibitionFGFR17-
FGFR InhibitionFGFR29-
FGFR InhibitionFGFR325-
AntiproliferativeBreast Cancer Cells-4T1
Induction of ApoptosisBreast Cancer Cells-4T1

Case Study: Anticancer Properties

In a study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, compound 4h was highlighted for its potent anticancer properties. It not only inhibited cell proliferation but also induced apoptosis in breast cancer cells . The study emphasized that the low molecular weight of these compounds makes them suitable candidates for further optimization in drug development.

Pharmacological Potential

The pharmacological potential of this compound extends beyond cancer therapy:

  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection due to their ability to modulate neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest that related compounds may possess antimicrobial properties, warranting further investigation into their efficacy against various pathogens.

Q & A

Q. What are the common synthetic routes for (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves coupling reactions using substituted pyrrolopyridine precursors. For example, amination of 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with methylamine or its analogs under reflux conditions in xylene or DMSO (see ). Key intermediates are purified via recrystallization (e.g., methanol) and characterized using:
  • 1H NMR for proton environments (e.g., δ 11.98 ppm for NH in ).
  • HRMS for molecular ion validation (e.g., M+ at 394.1783 in ).
  • IR for functional groups (e.g., 3131 cm⁻¹ for N-H stretch in ).
    Table: Comparison of reaction yields and conditions from recent studies:
PrecursorReagentSolventYield (%)Reference
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidineNaphthalen-1-ylmethanamineXylene77
4-Aroyl-3-sulfonyl-pyrroleChloranilXylene60–85

Q. How is the structural integrity of this compound confirmed in novel derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation (e.g., reports a data-to-parameter ratio of 18.3 and R factor = 0.039). Complementary techniques include:
  • 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex heterocycles.
  • Mass spectrometry (e.g., EI-HRMS in ) to verify molecular formulae.
  • Thermogravimetric analysis (TGA) for stability assessment (refer to thermal studies in ).

Q. What experimental designs are suitable for studying the compound's physicochemical properties?

  • Methodological Answer : Use a split-plot randomized block design () to control variables like solvent polarity, temperature, and catalyst loading. Key steps:
  • Dependent variables : Solubility, melting point, and stability.
  • Independent variables : Substituents (e.g., methyl vs. ethoxy groups in ).
  • Statistical tools : ANOVA for yield optimization ().

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., uses 1.4 mmol chloranil vs. 1 mmol in ). Mitigation strategies:
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reagent stoichiometry and reaction time.
  • Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., uses HRMS to track trifluoromethyl derivatives).
  • Mechanistic studies : DFT calculations to model reaction pathways and identify rate-limiting steps.

Q. What advanced techniques are recommended for elucidating the compound's interaction with biological targets?

  • Methodological Answer : Integrate multi-omics approaches :
  • In silico docking : Use PyRx or AutoDock to predict binding affinities to enzymes/receptors (e.g., references kinase targets).
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon/koff) for structure-activity relationships (SAR).
  • Cryo-EM : Resolve binding conformations in membrane proteins (e.g., GPCRs).
    Note : Cross-validate with in vitro assays (e.g., IC50 in enzyme inhibition; ).

Q. How can computational models enhance the design of this compound analogs?

  • Methodological Answer : Leverage AI-driven platforms like ACD/Labs Percepta ( ) for:
  • ADMET prediction : LogP, bioavailability, and toxicity (e.g., hepatic clearance).
  • Retrosynthetic planning : Prioritize routes using Pistachio or Reaxys databases ().
    Example workflow:

Generate virtual library of analogs with varied substituents.

Filter candidates via QSAR models.

Validate top hits via MD simulations (e.g., GROMACS).

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Solutions:
  • Prodrug design : Introduce hydrolyzable groups (e.g., ’s oxadiazole derivatives).
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots ().
  • Pharmacokinetic modeling : Fit in vitro data to predict in vivo plasma concentrations (e.g., ’s PK/PD models).

Q. How should researchers contextualize findings within broader theoretical frameworks?

  • Methodological Answer : Link to conceptual frameworks such as:
  • Hammett substituent constants to rationalize electronic effects on reactivity ().
  • Hofstede’s organizational theory for interdisciplinary collaboration ().
    Example: Use crystallographic data () to validate steric effects predicted by molecular mechanics.

Data Contradiction Analysis

  • Case Study : Conflicting NMR shifts for NH protons (e.g., vs. 5).
    • Root cause : Solvent polarity (DMSO-d6 vs. CDCl3) or temperature (173 K in X-ray vs. 298 K in NMR).
    • Resolution : Standardize conditions and report detailed experimental parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
Reactant of Route 2
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

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